1-[1-(3,5-dichloropyridin-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole
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Overview
Description
1-[1-(3,5-dichloropyridin-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a dichloropyridinyl group, an azetidinyl ring, and a benzimidazole moiety
Preparation Methods
The synthesis of 1-[1-(3,5-dichloropyridin-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the dichloropyridinyl precursor, followed by the formation of the azetidinyl ring and the benzimidazole moiety. Common reagents used in these reactions include chlorinating agents, base catalysts, and various solvents to facilitate the reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques to scale up the process efficiently .
Chemical Reactions Analysis
1-[1-(3,5-dichloropyridin-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups. Common reagents include halogens, acids, and bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various products, depending on the reaction environment.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-[1-(3,5-dichloropyridin-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate cellular processes.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-[1-(3,5-dichloropyridin-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
When compared to similar compounds, 1-[1-(3,5-dichloropyridin-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(3,5-Dichloropyridin-2-yl)-1H-pyrazol-4-amine: This compound shares the dichloropyridinyl group but differs in the presence of a pyrazole ring instead of an azetidinyl ring.
1-(3,5-Dichloropyridin-2-yl)ethanone: This compound also contains the dichloropyridinyl group but has an ethanone moiety instead of the benzimidazole group.
The unique structure of this compound allows it to exhibit distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[1-(3,5-dichloropyridin-2-yl)azetidin-3-yl]-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4/c1-10-20-14-4-2-3-5-15(14)22(10)12-8-21(9-12)16-13(18)6-11(17)7-19-16/h2-7,12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPDCXYUCGZRLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4=C(C=C(C=N4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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